6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione
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Overview
Description
6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recycling of solvents and reagents can be implemented to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products Formed
Reduction: 6-Amino-1,3-dimethyl-5-(2-aminobenzoyl)pyrimidine-2,4-dione.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides and nucleosides.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: A precursor in the synthesis of 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione.
6-Amino-1,3-dimethyl-5-nitrosouracil: A structurally similar compound with different functional groups.
6-Amino-1,3-dimethyl-5-(2-aminobenzoyl)pyrimidine-2,4-dione: A reduction product of the target compound.
Uniqueness
This compound is unique due to the presence of both amino and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
CAS No. |
61317-80-4 |
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Molecular Formula |
C13H12N4O5 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N4O5/c1-15-11(14)9(12(19)16(2)13(15)20)10(18)7-5-3-4-6-8(7)17(21)22/h3-6H,14H2,1-2H3 |
InChI Key |
OSLWDCCOXONVRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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